

Benzyl Violet 4B: A Technical Overview of its Chemical Properties and Associated Hazards

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **BENZYL VIOLET**

Cat. No.: **B104672**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl Violet 4B, also known by numerous synonyms including C.I. Acid Violet 49 and Food Violet 2, is a synthetic triarylmethane dye.^{[1][2]} Historically, it has been utilized as a colorant for materials such as wool, silk, nylon, leather, and in biological stains and inks.^[2] However, due to significant health concerns, its application in food, drugs, and cosmetics has been terminated in several jurisdictions.^[3] This technical guide provides a comprehensive overview of the chemical properties and toxicological hazards of **Benzyl Violet 4B**, intended to inform researchers and professionals in drug development and other scientific fields.

Chemical and Physical Properties

Benzyl Violet 4B is a fine, dark violet or black powder.^{[1][4]} Key quantitative data regarding its chemical and physical properties are summarized in the table below for ease of reference and comparison.

Property	Value	Reference
IUPAC Name	sodium;3-[[4-[[4-(dimethylamino)phenyl]-[4-[ethyl-[(3-sulfonatophenyl)methyl]amino]phenyl]methylidene]cyclohexa-2,5-dien-1-ylidene]-ethyl-azaniumyl]methyl]benzenesulfonate	
CAS Number	1694-09-3	[5]
Molecular Formula	C ₃₉ H ₄₀ N ₃ NaO ₆ S ₂	[1]
Molecular Weight	733.888 g/mol	
Melting Point	Decomposes at 245-250 °C (473-482 °F)	[1]
Boiling Point	Data unavailable	
Solubility	Insoluble in water	[1]

Toxicological Hazards

The primary toxicological concern associated with **Benzyl Violet** 4B is its carcinogenicity. The International Agency for Research on Cancer (IARC) has classified **Benzyl Violet** 4B as a Group 2B carcinogen, meaning it is "possibly carcinogenic to humans".[\[1\]](#)[\[5\]](#) This classification is based on sufficient evidence of carcinogenicity in animals.

Carcinogenicity

Studies in rats have demonstrated that oral and subcutaneous administration of **Benzyl Violet** 4B can lead to the development of malignant tumors.[\[5\]](#) Specifically, oral administration in female rats has been shown to cause mammary carcinomas and squamous-cell carcinomas of the skin, while subcutaneous injection has resulted in local fibrosarcomas in both male and female rats.[\[5\]](#)

Genotoxicity

Benzyl Violet 4B has tested positive in the Ames test, a bacterial reverse mutation assay, indicating that it can induce gene mutations. This finding is a key indicator of its genotoxic potential.

Acute and Other Health Hazards

Upon heating to decomposition, **Benzyl Violet** 4B emits highly toxic fumes containing nitrogen oxides, ammonia, sodium oxide, and sulfur oxides.^[6] While specific data on acute toxicity endpoints such as LD50 are not readily available, the substance is considered hazardous. In case of exposure, the following first aid measures are recommended:

- Inhalation: Immediately move the individual to fresh air. Seek prompt medical attention.^[6]
- Ingestion: Do not induce vomiting. If the person is conscious, give one or two glasses of water to dilute the chemical and seek immediate medical attention.^[6]

Experimental Protocols

Detailed experimental protocols for the key toxicological studies are crucial for the replication and extension of research. While full original study documentation is not always publicly accessible, the following outlines are based on available information.

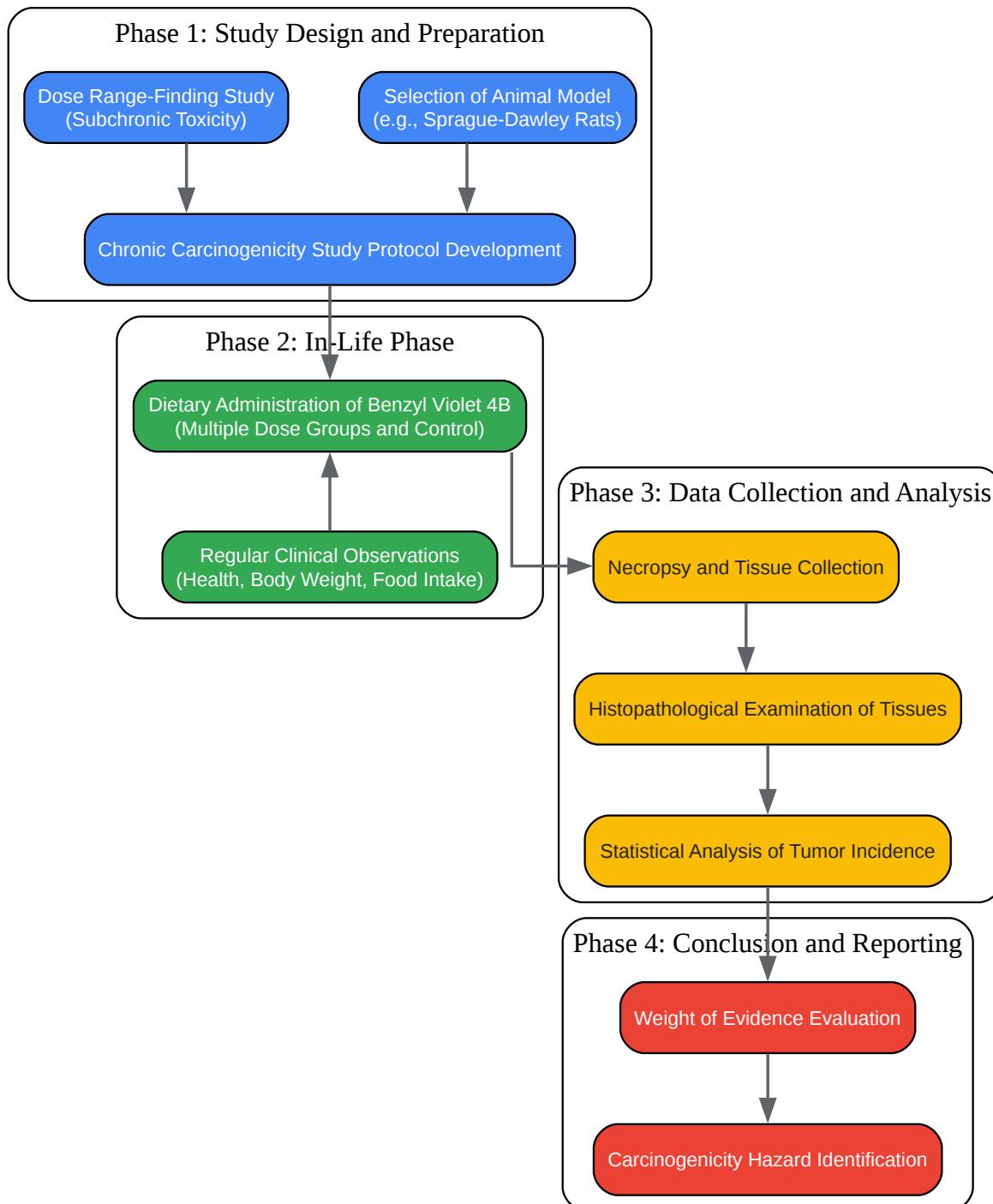
Chronic Toxicity and Carcinogenicity Study in Rats (Summary)

A chronic toxicity study was conducted on rats to observe the long-term effects of **Benzyl Violet** 4B. The general methodology likely followed established OECD guidelines for carcinogenicity studies.

- Test Animals: Rats (specific strain often used in such studies is Sprague-Dawley or Fischer 344).
- Administration: **Benzyl Violet** 4B was administered through the diet at varying concentrations.

- Duration: The study was conducted over a significant portion of the animals' lifespan (e.g., up to two years).
- Parameters Observed: Included regular monitoring of animal health, body weight, food consumption, and detailed histopathological examination of tissues and organs at the termination of the study to identify neoplastic lesions.

In Vitro Genotoxicity: Ames Test


The Ames test is a widely used method for assessing the mutagenic potential of a chemical. A general protocol for this test is as follows:

- Test System: Histidine-dependent strains of *Salmonella typhimurium*.
- Procedure: The bacterial strains are exposed to various concentrations of **Benzyl Violet 4B**, both with and without an exogenous metabolic activation system (S9 mix from rat liver).
- Endpoint: The number of revertant colonies (bacteria that have regained the ability to synthesize histidine) is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the control indicates a positive mutagenic response.

Signaling Pathways and Experimental Workflows

Currently, there is a lack of publicly available scientific literature detailing the specific cellular signaling pathways that are directly perturbed by **Benzyl Violet 4B** to exert its toxic and carcinogenic effects. The molecular mechanisms underlying its carcinogenicity have not been fully elucidated.

To illustrate a typical workflow for investigating the carcinogenicity of a chemical substance like **Benzyl Violet 4B**, the following diagram is provided.

[Click to download full resolution via product page](#)

Workflow for a Chronic Carcinogenicity Study

Conclusion

Benzyl Violet 4B is a chemical with well-documented hazards, most notably its potential carcinogenicity and genotoxicity. The data presented in this guide, compiled from various toxicological databases and scientific literature, underscore the importance of handling this compound with appropriate safety precautions in a research or industrial setting. Further research into the specific molecular mechanisms and signaling pathways affected by **Benzyl Violet 4B** is warranted to fully understand its toxicological profile and to develop more comprehensive risk assessments. Professionals in drug development and related fields should be aware of the historical use and subsequent safety concerns of such compounds, particularly when evaluating new chemical entities with similar structural motifs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Benzyl Violet 4B | C39H40N3NaO6S2 | CID 5284479 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Benzyl Violet 4B - OEHHA [oehha.ca.gov]
- 3. Ligand- and Structure-Based Virtual Screening Identifies New Inhibitors of the Interaction of the SARS-CoV-2 Spike Protein with the ACE2 Host Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Screening assessment - Triarylmethanes Group - Canada.ca [canada.ca]
- 5. Benzyl Violet 4B (IARC Summary & Evaluation, Volume 16, 1978) [inchem.org]
- 6. BENZYL VIOLET 4B | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- To cite this document: BenchChem. [Benzyl Violet 4B: A Technical Overview of its Chemical Properties and Associated Hazards]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b104672#benzyl-violet-4b-chemical-properties-and-hazards>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com